

Gymnopilin: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Gymconopin C*

Cat. No.: *B12309221*

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Disclaimer: Initial searches for "**Gymconopin C**" did not yield any relevant results, suggesting a possible misspelling. Based on the available scientific literature, this guide focuses on Gymnopilin, a compound with similar nomenclature and established biological activity, which is likely the intended subject of interest.

Introduction

Gymnopilins are a class of polyisoprenepolyol compounds isolated from the hallucinogenic mushroom *Gymnopilus junonius*. These compounds have garnered research interest due to their diverse biological activities, including neurotoxic effects and cytotoxicity against cancer cell lines. This technical guide provides an in-depth overview of Gymnopilin for researchers, scientists, and drug development professionals, summarizing its biological activities, quantitative data, and relevant experimental protocols.

Chemical Structure

Gymnopilins are characterized by a long polyisoprenoid chain. The basic structure consists of repeating isoprene units with variations in the number of units and attached functional groups. For example, Gymnopilin A-11 has the molecular formula C₆₁H₁₁₄O₁₄, while Gymnopilin B11 has the formula C₆₁H₁₁₆O₁₅^{[1][2]}.

Biological Activity and Mechanism of Action

Gymnopilin exhibits a range of biological effects, primarily impacting the nervous system and demonstrating cytotoxic properties.

- **Neurotoxic Effects:** Gymnopilins are considered a key factor in the poisoning caused by *G. junonius*. Their neurotoxicity is attributed to two main mechanisms:
 - **Inhibition of Nicotinic Acetylcholine Receptors (nAChRs):** Gymnopilins directly act on nAChRs and inhibit their activity[3]. This has been demonstrated by the reduction of acetylcholine (ACh)-evoked intracellular calcium ($[Ca^{2+}]_i$) rises in neuronal cells[3][4].
 - **Mobilization of Intracellular Calcium:** Gymnopilin activates Phospholipase C (PLC), leading to the mobilization of Ca^{2+} from intracellular stores[5][6][7]. This effect has been observed in cultured cells from the dorsal root ganglion (DRG)[5][6][7]. It is suggested that this may occur through the activation of G-protein coupled receptors (GPCRs)[5].
- **Cytotoxicity:** Gymnopilins have shown cytotoxic effects against various cancer cell lines. Studies have reported the cytotoxicity of extracts from *Gymnopilus junonius* against HeLa and MIA PaCa-2 cancer cell lines[5]. Other compounds isolated from *Gymnopilus* species have also demonstrated cytotoxicity against a range of cancer cell lines, including A549, SK-OV-3, SK-MEL-2, and HCT-15[8].
- **Effects on the Circulatory System:** In rat aorta strips, gymnopilins have been shown to cause vasodilation by acting directly on smooth muscle cells and activating a cAMP-dependent cascade. Paradoxically, intravenous injection in rats led to a transient increase in blood pressure[5].
- **Modulation of Memory:** Studies in mice have shown that gymnopilins can modulate object recognition memory in a dose-dependent manner[9].

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Gymnopilin and related compounds from *Gymnopilus* species.

Table 1: Inhibitory and Cytotoxic Activity of Gymnopilins

Activity	Cell Line / System	IC50 Value	Reference
Inhibition of DMPP-induced $[Ca^{2+}]_i$ rise	PC12 cells	15 $\mu\text{g/mL}$	[10]
Cytotoxicity	HeLa cells	55.1 $\mu\text{g/mL}$	[5]
Cytotoxicity	MIA PaCa-2 cells	52.5 $\mu\text{g/mL}$	[5]

Table 2: Dose-Dependent Inhibition of DMPP-Evoked Calcium Influx by Gymnopilins

Gymnopilin Concentration ($\mu\text{g/mL}$)	Inhibition of DMPP Response (Mean \pm SEM)	Reference
1	~10%	[4]
3	~20%	[4]
10	~40%	[4]
30	~70%	[4]
100	~90%	[4]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the biological activity of Gymnopilin.

1. Purification of Gymnopilins from *Gymnopilus junonius*

- Source Material: Wild fruiting bodies of *G. junonius* are lyophilized and crushed into a powder.
- Extraction: The powder is extracted with methanol at room temperature with stirring. The extract is then filtered and concentrated using a rotary evaporator.
- Purification: The crude extract is further purified using chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate the gymnopilins[4][5].

2. Intracellular Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration in response to Gymnopilin.

- **Cell Preparation:** Adherent cells (e.g., PC12 or DRG neurons) are cultured on glass-bottom dishes.
- **Dye Loading:** Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The dye is allowed to de-esterify within the cells.
- **Imaging:** The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system. A baseline fluorescence is recorded before the application of Gymnopilin.
- **Data Acquisition:** Gymnopilin is added to the cell culture medium, and changes in fluorescence intensity are recorded over time. The fluorescence signal is proportional to the intracellular calcium concentration.
- **Analysis:** The change in fluorescence is quantified to determine the effect of Gymnopilin on intracellular calcium levels[11][12][13][14][15].

3. Whole-Cell Voltage Clamp Recording

This electrophysiological technique is used to measure the ion currents across the cell membrane in response to Gymnopilin.

- **Cell Preparation:** Cells are prepared as for calcium imaging.
- **Recording Setup:** A glass micropipette filled with an intracellular-like solution is brought into contact with a single cell. A high-resistance "giga-seal" is formed between the pipette and the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
- **Voltage Clamp:** The membrane potential of the cell is held at a constant value by the amplifier.

- **Drug Application:** A nicotinic acetylcholine receptor agonist (e.g., DMPP) is applied to elicit an inward current. Subsequently, the agonist is applied in the presence of Gymnopilin.
- **Data Analysis:** The amplitude of the agonist-induced current in the absence and presence of Gymnopilin is measured and compared to determine the inhibitory effect of Gymnopilin on the ion channels[4][16][17][18][19][20].

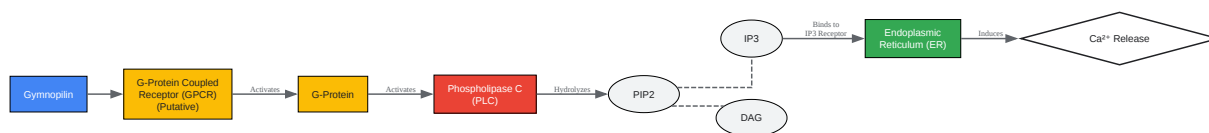
4. Phospholipase C (PLC) Activation Assay

This assay determines the effect of Gymnopilin on the activity of PLC.

- **Principle:** PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The assay measures the production of IP₃.
- **Method:**
 - Cell membranes or purified PLC are incubated with radiolabeled [3H]PIP₂ incorporated into phospholipid vesicles.
 - Gymnopilin is added to the reaction mixture.
 - The reaction is stopped, and the aqueous phase containing the released [3H]IP₃ is separated from the lipid phase.
 - The amount of [3H]IP₃ is quantified by liquid scintillation counting to determine PLC activity[21][22][23].

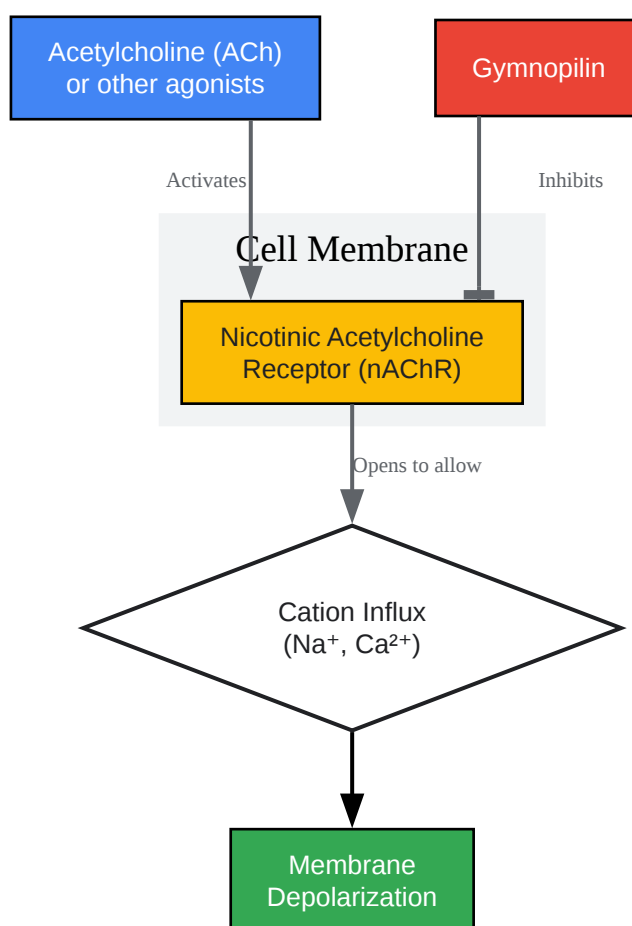
Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Gymnopilin.



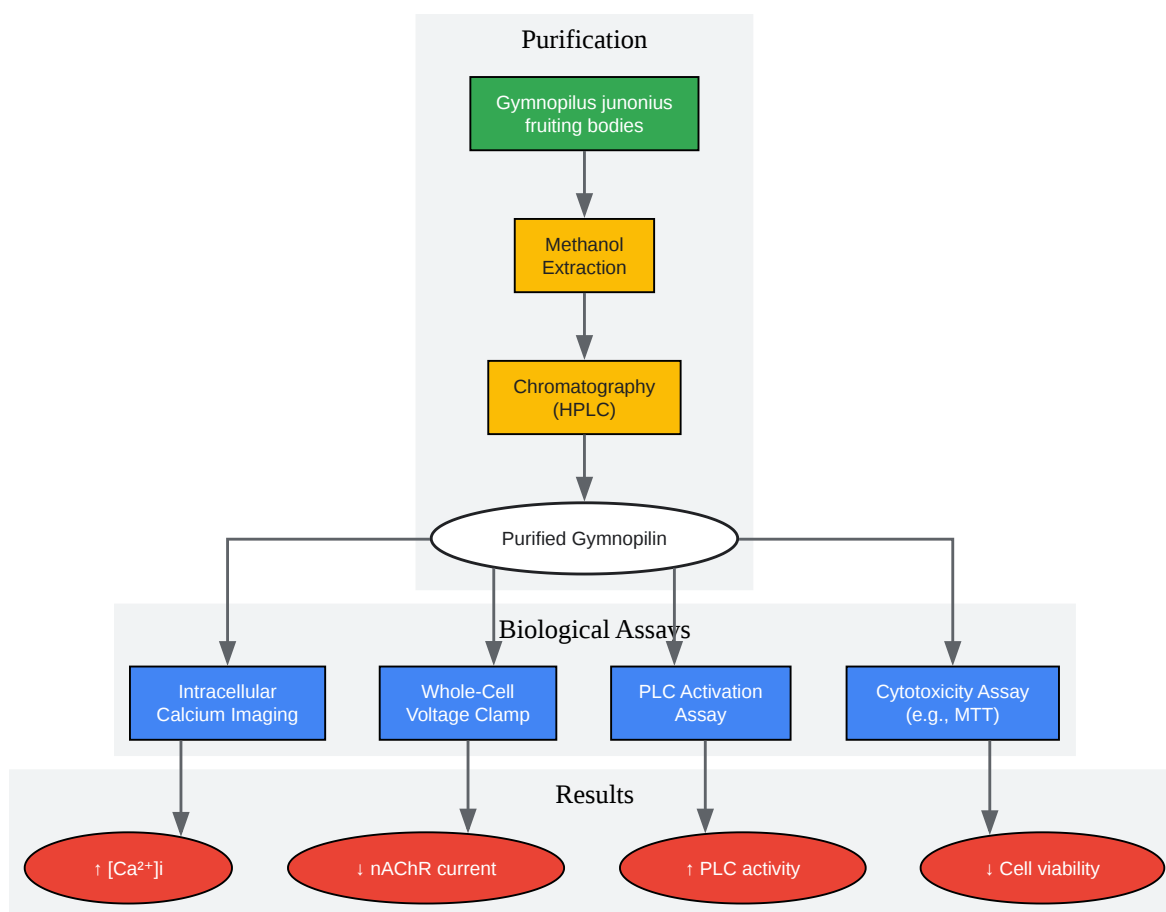
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Caption: Gymnopilin-induced intracellular calcium release pathway.



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Caption: Inhibition of nicotinic acetylcholine receptor by Gymnopilin.



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Caption: Experimental workflow for Gymnopilin research.

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